molecular formula C17H13NO B1296012 1-Phenyl-2-(quinolin-2-yl)ethanone CAS No. 1531-38-0

1-Phenyl-2-(quinolin-2-yl)ethanone

Cat. No. B1296012
CAS RN: 1531-38-0
M. Wt: 247.29 g/mol
InChI Key: MIHMEDBBAZVCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(quinolin-2-yl)ethanone is an aromatic ketone . It is also known as PQE and is a heterocyclic compound. The compound contains a phenyl group (a benzene ring) and a quinoline group (a bicyclic compound with a benzene ring fused to a pyridine ring) linked by a ketone group (a carbonyl group with the carbon atom linked to two other carbon atoms) .


Molecular Structure Analysis

The molecular formula of this compound is C17H13NO . The compound has a molecular weight of 247.29 g/mol. The structure includes a phenyl group, a quinoline group, and a ketone group .

Scientific Research Applications

Anticancer Activity

  • A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, displays potent antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G2/M phase, and potentially inducing apoptosis (Via et al., 2008).

Chemical Synthesis and Structural Analysis

  • 1-Phenyl-2-(quinolin-2-yl)ethanone derivatives are synthesized through reactions involving acetophenone derivatives, which yield various quinoline-based compounds. Their structure and reaction mechanisms are extensively studied (Walter, 1994).
  • In the synthesis of thiazolyl-pyrazoline derivatives bearing the quinoline moiety, 2-bromo-1-phenyl-ethanone is used. These compounds' structures are confirmed by various spectroscopic methods and crystallography (Zen et al., 2012).

properties

IUPAC Name

1-phenyl-2-quinolin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHMEDBBAZVCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277648
Record name 1-phenyl-2-(quinolin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1531-38-0
Record name NSC3329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-(quinolin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-(quinolin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2-(quinolin-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-Phenyl-2-(quinolin-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-Phenyl-2-(quinolin-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-Phenyl-2-(quinolin-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-Phenyl-2-(quinolin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.